molecular formula C10H20N2O B3373986 2-Methyl-4-(piperidin-4-yl)morpholine CAS No. 1016841-08-9

2-Methyl-4-(piperidin-4-yl)morpholine

Cat. No.: B3373986
CAS No.: 1016841-08-9
M. Wt: 184.28 g/mol
InChI Key: URIKZZBNEUKVAN-UHFFFAOYSA-N
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Description

Contextualization within N-Heterocyclic Architectures in Chemical Research

Nitrogen-containing heterocyclic compounds are fundamental building blocks in organic and medicinal chemistry. google.com These cyclic structures, which incorporate at least one nitrogen atom within the ring, are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of the nitrogen heteroatom imparts specific physicochemical properties, such as basicity, hydrogen bonding capability, and the ability to engage in various chemical reactions.

The piperidine (B6355638) and morpholine (B109124) moieties are particularly significant six-membered N-heterocyclic systems. Piperidine, a saturated heterocycle, is a common scaffold in many alkaloids and pharmaceutical agents. Morpholine, containing both a nitrogen and an oxygen atom, is also a key component in numerous approved drugs, valued for its favorable physicochemical properties and metabolic stability. The combination of these two distinct heterocyclic rings within a single molecule, as seen in 2-Methyl-4-(piperidin-4-yl)morpholine, creates a bifunctional chemical entity with a unique three-dimensional architecture. This structural hybridization is a key reason for the growing interest in this and related compounds.

Justification for Academic Inquiry into the Structure and Reactivity of this compound

The academic pursuit of understanding this compound is driven by its distinct structural features and the potential for novel reactivity. The molecule contains two basic nitrogen centers with different steric and electronic environments, suggesting the possibility of selective chemical transformations. The chair-like conformations of both the piperidine and morpholine rings, along with the stereochemistry introduced by the methyl group, create a defined spatial arrangement of functional groups that could be exploited in stereoselective synthesis or in interactions with biological targets.

Research into analogous structures containing both piperidine and morpholine rings has indicated a range of potential applications. google.com For instance, derivatives incorporating these moieties have been investigated for their utility in the synthesis of more complex molecules. google.com The study of the reactivity of this compound, including reactions such as N-alkylation, acylation, and coupling reactions, is crucial for unlocking its potential as a versatile building block in organic synthesis. Furthermore, understanding the conformational preferences and the interplay between the two heterocyclic rings is essential for rational drug design and the development of new catalysts.

Defined Scope and Primary Research Objectives for Investigating this compound

To systematically explore the chemical properties of this compound, a focused research program with clear objectives is necessary. The primary goals of such an investigation would be:

Development of an Efficient and Scalable Synthesis: A crucial first step is to establish a reliable synthetic route to obtain the compound in high purity and yield. This would likely involve the coupling of a suitable piperidine precursor with a morpholine-containing fragment.

Comprehensive Structural and Spectroscopic Characterization: A thorough analysis of the compound's structure is essential. This would involve the use of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm its chemical identity. In-depth 2D NMR studies would help in assigning all proton and carbon signals and elucidating the connectivity of the molecule.

Investigation of Chemical Reactivity: A systematic study of the reactivity of the two nitrogen atoms is a key objective. This would involve exploring a range of chemical transformations to understand the steric and electronic factors that govern its reactivity. Reactions of interest would include alkylations, acylations, and participation in transition-metal-catalyzed cross-coupling reactions.

Exploration of Conformational Dynamics: Investigating the conformational isomers and the dynamics of ring inversion for both the piperidine and morpholine rings would provide valuable insights into the molecule's three-dimensional structure and flexibility. This could be achieved through variable temperature NMR studies and computational modeling.

Below is a table summarizing the key identifiers for the compound:

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₀H₂₀N₂O
Molecular Weight 184.28 g/mol
CAS Number 1016841-08-9
Canonical SMILES CC1COCCN1C2CCNCC2
InChI Key URIKZZBNEUKVAN-UHFFFAOYSA-N

This data is sourced from PubChem.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-piperidin-4-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-8-12(6-7-13-9)10-2-4-11-5-3-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIKZZBNEUKVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Strategies and Methodologies for 2 Methyl 4 Piperidin 4 Yl Morpholine and Its Derivatives

Retrosynthetic Disconnection Analysis and Precursor Identification for 2-Methyl-4-(piperidin-4-yl)morpholine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. scitepress.orgamazonaws.com For this compound, a primary disconnection can be made at the C-N bond connecting the morpholine (B109124) and piperidine (B6355638) rings. This suggests a key synthetic step involving the formation of this bond, a common strategy in the synthesis of such linked heterocyclic systems.

This disconnection leads to two primary synthons: a 2-methylmorpholine (B1581761) derivative and a 4-substituted piperidine. The 2-methylmorpholine synthon can be conceptually derived from a corresponding amino alcohol, while the piperidine fragment could originate from a piperidone derivative. A plausible retrosynthetic pathway is outlined below:

Retrosynthetic Pathway for this compound

Target Molecule: this compound

Disconnection 1 (C-N bond):

Synthon A: 2-Methylmorpholine cation

Synthon B: Piperidin-4-yl anion

Precursor Identification:

For Synthon A: 2-Methylmorpholine can be prepared from (R)- or (S)-2-aminopropan-1-ol and a suitable two-carbon electrophile.

For Synthon B: A common precursor is N-protected-4-piperidone, which can be reductively aminated with 2-methylmorpholine. Alternatively, a leaving group at the 4-position of the piperidine ring can be displaced by 2-methylmorpholine.

A key intermediate in the synthesis of related compounds is 4-Morpholinopiperidine, which can be prepared by the reductive amination of N-tert-butoxycarbonyl-4-piperidone with morpholine, followed by deprotection. guidechem.com This highlights a common strategy that can be adapted for the synthesis of the target molecule.

PrecursorRole in Synthesis
N-protected-4-piperidoneSource of the piperidine ring
2-MethylmorpholineSource of the morpholine ring
(R)- or (S)-2-aminopropan-1-olChiral starting material for stereoselective synthesis of 2-methylmorpholine

Classical and Established Synthetic Protocols

The synthesis of this compound can be approached through both linear and convergent strategies. chemistnotes.comwikipedia.orgfiveable.me

A common convergent approach is reductive amination . This involves reacting 2-methylmorpholine with a protected 4-piperidone (B1582916) derivative in the presence of a reducing agent. This method directly forms the crucial C-N bond between the two heterocyclic rings.

Example of a Convergent Reductive Amination:

2-Methylmorpholine + N-Boc-4-piperidone → (in the presence of a reducing agent like sodium triacetoxyborohydride) → N-Boc-2-Methyl-4-(piperidin-4-yl)morpholine → (Deprotection) → this compound

This convergent approach is advantageous due to its efficiency and the commercial availability of the starting materials.

The presence of a stereocenter at the C2 position of the morpholine ring in this compound means that it can exist as different stereoisomers. The development of stereoselective synthetic methods is crucial for obtaining specific isomers, which can have distinct biological activities. nih.gov

Diastereoselective Synthesis: When coupling the 2-methylmorpholine and piperidine rings, the existing stereocenter in 2-methylmorpholine can influence the stereochemical outcome of the reaction, potentially leading to the preferential formation of one diastereomer over another. The choice of reagents and reaction conditions can be optimized to enhance this diastereoselectivity.

Enantioselective Synthesis: To obtain enantiomerically pure isomers, one can either start with an enantiomerically pure precursor or employ an asymmetric catalyst. A common strategy is to use a chiral starting material, such as an enantiomerically pure amino alcohol, to construct the chiral 2-methylmorpholine ring. researchgate.net For example, starting with (R)- or (S)-2-aminopropan-1-ol would lead to the corresponding (R)- or (S)-2-methylmorpholine, which can then be used in the synthesis to produce the desired enantiomer of the final product.

Visible light-mediated epimerization has emerged as a technique to convert less stable morpholine and piperidine isomers to their more thermodynamically favored counterparts, offering a powerful tool for stereochemical editing. nih.gov

Contemporary and Emerging Synthetic Techniques

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. digitellinc.com In the context of synthesizing this compound and its derivatives, transition metal-catalyzed reactions can be employed for the functionalization of both the morpholine and piperidine rings. acs.orgnih.gov

Rhodium-catalyzed C-H insertion reactions, for example, have been utilized for the site-selective functionalization of piperidine derivatives. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net Such methods could potentially be applied to introduce the morpholine moiety at the C4 position of a piperidine ring.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming C-N bonds. This reaction could be used to couple 2-methylmorpholine with a suitably functionalized piperidine derivative (e.g., a 4-halopiperidine).

Potential Transition Metal-Catalyzed Approaches:

Reaction TypeCatalystApplication in Synthesis
Buchwald-Hartwig AminationPalladium-basedCoupling of 2-methylmorpholine with a 4-halopiperidine derivative.
C-H AminationRhodium or Palladium-basedDirect coupling of 2-methylmorpholine with a C-H bond on the piperidine ring.

These modern catalytic methods offer advantages in terms of efficiency, functional group tolerance, and the potential for asymmetric synthesis. acs.org

The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com In the synthesis of this compound, several green chemistry strategies can be implemented.

One key aspect is the use of safer and more environmentally friendly solvents. Water, for instance, is an ideal green solvent due to its non-toxicity and availability, although its use can be challenging for poorly soluble organic reactants. mdpi.com The development of reactions that can be performed in water or other green solvents like ethanol (B145695) is an active area of research.

Another green approach is the use of catalytic methods, which reduce the amount of waste generated compared to stoichiometric reactions. mdpi.com The transition metal-catalyzed reactions mentioned previously are examples of this. Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve the efficiency and reduce the environmental impact of a synthesis. mdpi.com

Recently, a green synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) and a base has been reported as a simple, high-yielding, and redox-neutral protocol. chemrxiv.orgchemrxiv.org This method avoids the use of harsh reagents and is more environmentally friendly than traditional methods. chemrxiv.org Such an approach could be adapted for the synthesis of the 2-methylmorpholine precursor. The use of piperidine and morpholine as reagents in greener peptide synthesis has also been explored. unibo.it

Synthetic Exploration of Structural Analogs and Homologs of this compound

The synthetic exploration of structural analogs and homologs of this compound primarily revolves around the versatile and widely employed reductive amination reaction. This powerful transformation allows for the coupling of a ketone, in this case, a protected 4-piperidone derivative, with a primary or secondary amine to form a new carbon-nitrogen bond. The use of a protecting group on the piperidine nitrogen, most commonly the tert-butyloxycarbonyl (Boc) group, is a crucial strategy to ensure selective reaction at the 4-position and to facilitate purification of the intermediates. dtic.milresearchgate.net

A general and highly adaptable synthetic pathway to access these analogs is depicted below. The synthesis commences with the reductive amination of N-Boc-4-piperidone with the desired heterocyclic amine. This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB), which is known for its mildness and broad functional group tolerance. dtic.mil Following the successful coupling, the Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent like dioxane, to yield the final target compound. dtic.milsigmaaldrich.comgoogle.com

General Synthetic Scheme:

This modular approach allows for the synthesis of a diverse library of analogs by simply varying the heterocyclic amine used in the initial reductive amination step. Below are detailed research findings for the synthesis of specific structural analogs and homologs of this compound.

Synthesis of this compound

The synthesis of the title compound, this compound, can be achieved through the reductive amination of N-Boc-4-piperidone with 2-methylmorpholine. This reaction is followed by the acidic removal of the Boc protecting group to furnish the desired product. This method provides a straightforward route to this specific analog, leveraging the well-established reactivity of the piperidone core.

Synthesis of 1-Methyl-4-(piperidin-4-yl)piperidine

The synthesis of 1-methyl-4-(piperidin-4-yl)piperidine, a homolog where the morpholine ring is replaced by a piperidine ring, has been reported. The procedure involves the reductive amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by deprotection of the Boc group. This transformation highlights the versatility of the general synthetic strategy.

Synthesis of 4-(Piperidin-4-yl)thiomorpholine

The sulfur-containing analog, 4-(piperidin-4-yl)thiomorpholine, can be synthesized by the reductive amination of N-Boc-4-piperidone with thiomorpholine (B91149). fortunejournals.comnih.gov Subsequent deprotection of the resulting Boc-protected intermediate yields the target compound. The introduction of a sulfur atom in place of the morpholine oxygen can significantly impact the compound's lipophilicity and metabolic profile. mdpi.comresearchgate.net

Synthesis of 1-Methyl-4-(piperidin-4-yl)azepane

For the synthesis of the seven-membered ring homolog, 1-methyl-4-(piperidin-4-yl)azepane, a similar reductive amination strategy is employed. N-Boc-4-piperidone is reacted with 1-methylazepane, followed by the standard deprotection step. The synthesis of azepane derivatives is of interest due to their presence in various bioactive molecules. sigmaaldrich.com

Synthesis of 2-Ethyl-4-(piperidin-4-yl)morpholine

The synthesis of the 2-ethyl analog, 2-ethyl-4-(piperidin-4-yl)morpholine, follows the same established pathway. Reductive amination of N-Boc-4-piperidone with 2-ethylmorpholine (B1591529) and subsequent deprotection of the Boc group affords the final product. This allows for the exploration of the steric and electronic effects of a larger alkyl substituent on the morpholine ring.

Interactive Data Tables

The following tables provide a summary of the structural information for the discussed compounds.

Table 1: Core Compound and its Analogs

Compound NameStructureMolecular Formula
This compound[Image of the chemical structure of this compound]C10H20N2O
1-Methyl-4-(piperidin-4-yl)piperidine[Image of the chemical structure of 1-Methyl-4-(piperidin-4-yl)piperidine]C11H22N2
4-(Piperidin-4-yl)thiomorpholine[Image of the chemical structure of 4-(Piperidin-4-yl)thiomorpholine]C9H18N2S
1-Methyl-4-(piperidin-4-yl)azepane[Image of the chemical structure of 1-Methyl-4-(piperidin-4-yl)azepane]C12H24N2
2-Ethyl-4-(piperidin-4-yl)morpholine[Image of the chemical structure of 2-Ethyl-4-(piperidin-4-yl)morpholine]C11H22N2O

Table 2: Key Synthetic Intermediates

Compound NameStructureRole in Synthesis
N-Boc-4-piperidone[Image of the chemical structure of N-Boc-4-piperidone]Key starting material for reductive amination. dtic.mil
2-Methylmorpholine[Image of the chemical structure of 2-Methylmorpholine]Amine component for the synthesis of the title compound.
Thiomorpholine[Image of the chemical structure of Thiomorpholine]Amine component for the synthesis of the thiomorpholine analog. fortunejournals.com
1-Methylazepane[Image of the chemical structure of 1-Methylazepane]Amine component for the synthesis of the azepane homolog. sigmaaldrich.com
2-Ethylmorpholine[Image of the chemical structure of 2-Ethylmorpholine]Amine component for the synthesis of the 2-ethyl analog.

Iii. State of the Art Analytical and Spectroscopic Characterization Methodologies for 2 Methyl 4 Piperidin 4 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "2-Methyl-4-(piperidin-4-yl)morpholine" in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and the dynamic processes the molecule undergoes.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals in the "this compound" molecule.

1D NMR: The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their scalar (J) couplings. Key expected signals include the methyl group doublet, multiplets for the piperidine (B6355638) and morpholine (B109124) ring protons, and the N-H signal of the piperidine ring. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon environments. Specific techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. oxinst.commiami.edu

2D NMR: Advanced 2D pulse sequences are employed to resolve signal overlap and establish atomic connectivity. strath.ac.uknih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It is crucial for tracing the proton connectivity within the piperidine and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds). It is vital for establishing the connectivity between the piperidine and morpholine rings via the C-N bond and for confirming the position of the methyl group on the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation and stereochemistry, such as the relative orientation of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D Correlations (COSY, HSQC, HMBC)
Morpholine-CH(2)~3.7 - 3.9~75 - 78COSY with CH₃ and H-3; HSQC with C-2; HMBC to C-6, C-3, CH₃
Morpholine-CH₃~1.1 - 1.2 (d)~18 - 20COSY with H-2; HSQC with CH₃; HMBC to C-2, C-3
Morpholine-CH₂(3)~2.5 - 2.8~50 - 53COSY with H-2; HSQC with C-3; HMBC to C-2, C-5, Piperidine C-4'
Morpholine-CH₂(5)~2.6 - 2.9~50 - 53COSY with H-6; HSQC with C-5; HMBC to C-6, C-3, Piperidine C-4'
Morpholine-CH₂(6)~3.6 - 3.8~66 - 68COSY with H-5; HSQC with C-6; HMBC to C-2, C-5
Piperidine-NHVariable (broad)N/ATypically exchanges, may not show clear correlations
Piperidine-CH₂(2', 6')~2.9 - 3.2 (axial), ~2.5 - 2.7 (equatorial)~45 - 48COSY with H-3'/5'; HSQC with C-2'/6'; HMBC to C-4'
Piperidine-CH₂(3', 5')~1.8 - 2.0 (axial), ~1.3 - 1.5 (equatorial)~32 - 35COSY with H-2'/6' and H-4'; HSQC with C-3'/5'; HMBC to C-4'
Piperidine-CH(4')~2.4 - 2.6~60 - 63COSY with H-3'/5'; HSQC with C-4'; HMBC to Morpholine C-3/5

The piperidine and morpholine rings are not planar and exist in dynamic equilibrium between different chair conformations. Variable-temperature (VT) NMR is a powerful technique to study these conformational exchange processes. rsc.org

By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the rate of ring inversion can be slowed sufficiently on the NMR timescale to observe distinct signals for axial and equatorial protons, a phenomenon known as coalescence. nih.gov Analysis of the spectra at different temperatures allows for the calculation of the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium. rsc.org For "this compound," VT-NMR could be used to determine the energetic barrier for the chair-chair interconversion of both rings and to quantify the conformational preference (A-value) of the methyl group on the morpholine ring and the morpholinyl group on the piperidine ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical technique that provides information on the molecular weight and elemental composition of a molecule, and its fragmentation pattern can be used to confirm its structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the unique elemental formula of a compound from its exact mass, distinguishing it from other molecules with the same nominal mass. researcher.lifenih.govmdpi.com For "this compound," HRMS would be used to confirm its molecular formula, C₁₀H₂₀N₂O.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₂₀N₂O
Nominal Mass184
Monoisotopic Mass184.15756
Ion Species (e.g., ESI+)[M+H]⁺
Calculated m/z for [C₁₀H₂₁N₂O]⁺185.16484

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint. ucdavis.eduwvu.edupacific.edu The fragmentation pathways are rationalized based on the stability of the resulting ions and neutral losses. For "this compound," key fragmentation pathways would likely involve cleavage at the C-N bond connecting the two rings and various ring-opening and cleavage events within the piperidine and morpholine moieties.

Table 3: Predicted Key MS/MS Fragments for [this compound+H]⁺

Proposed Fragment StructureMolecular Formula of IonCalculated m/zPlausible Origin
Protonated 2-methylmorpholine (B1581761)[C₅H₁₂NO]⁺102.08Cleavage of the C4'-N4 bond
Piperidin-4-yl cation[C₅H₁₀N]⁺84.08Cleavage of the C4'-N4 bond
Fragment from morpholine ring opening[C₈H₁₆N₂]⁺140.13Loss of C₂H₄O from the morpholine ring
Fragment from piperidine ring opening[C₄H₈N]⁺70.06Cleavage within the piperidine ring

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

While NMR and MS provide data on connectivity and conformation in solution and the gas phase, Single-Crystal X-ray Diffraction (SCXRD) offers the definitive, unambiguous determination of the molecular structure in the solid state. mdpi.comresearchgate.net This technique requires the growth of a suitable single crystal of the compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the precise positions of all atoms can be determined. nih.govresearchgate.net

An SCXRD analysis of "this compound" would provide:

Absolute Confirmation of Connectivity: Verifies the bonding arrangement of all atoms.

Precise Bond Lengths and Angles: Provides accurate measurements of all intramolecular distances and angles.

Solid-State Conformation: Reveals the exact chair conformations of the piperidine and morpholine rings and the orientation (axial/equatorial) of the substituents in the crystal lattice.

Intermolecular Interactions: Elucidates how the molecules pack in the crystal, showing details of hydrogen bonding (e.g., involving the piperidine N-H) and other non-covalent interactions that dictate the supramolecular architecture. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound Note: This table presents typical parameters that would be obtained from a successful SCXRD experiment.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98.5°
Volume1025 ų
Z (Molecules per unit cell)4
Piperidine Ring ConformationChair
Morpholine Ring ConformationChair
Morpholinyl group orientationEquatorial

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the structural analysis of molecules like this compound. These methods probe the vibrational energy levels of a molecule, providing a unique "fingerprint" that is characteristic of its specific arrangement of atoms and chemical bonds. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. For this compound, key functional groups include the morpholine and piperidine rings, C-N (amine), C-O-C (ether), and C-H bonds within the aliphatic rings and the methyl group.

Raman Spectroscopy Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). The resulting energy shifts in the scattered light correspond to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability, often providing stronger signals for symmetric, non-polar bonds. americanpharmaceuticalreview.com

Functional Group Identification The vibrational spectrum of this compound is expected to exhibit characteristic peaks corresponding to its structural components. The C-H stretching vibrations of the methylene groups in both the morpholine and piperidine rings, as well as the methyl group, are typically observed in the 2850-3000 cm⁻¹ region. researchgate.netresearchgate.net The C-O-C stretching of the ether linkage in the morpholine ring would produce a strong band, likely in the 1070-1150 cm⁻¹ range. researchgate.net The C-N stretching vibrations of the tertiary amines in both rings would appear in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

Molecular Fingerprinting The combination of all vibrational modes in the "fingerprint region" (roughly 400-1500 cm⁻¹) provides a unique pattern for this compound. This complex pattern of peaks, arising from various stretching, bending, and deformation modes of the entire molecular skeleton, allows for its unambiguous identification when compared against a reference spectrum.

Based on the analysis of related compounds like morpholine and piperidine, a table of expected vibrational frequencies for this compound can be predicted. researchgate.netresearchgate.netnih.govnih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Ring
C-H Stretch (CH₃, CH₂) 2850 - 3000 Piperidine & Morpholine
CH₂ Scissoring 1440 - 1480 Piperidine & Morpholine
C-O-C Stretch 1070 - 1150 Morpholine
C-N Stretch (Tertiary Amine) 1020 - 1250 Piperidine & Morpholine

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination

The molecule this compound possesses a chiral center at the C2 position of the morpholine ring due to the presence of the methyl group. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of such chiral molecules. researchgate.net

Circular Dichroism (CD) Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of this difference in absorption versus wavelength. Chiral molecules will exhibit characteristic positive or negative peaks, known as Cotton effects, in the regions where they have UV-Vis absorption bands. libretexts.org The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereogenic centers. For N-heterocycles, the electronic transitions associated with the nitrogen and oxygen atoms can give rise to measurable CD signals. mdpi.comacs.org

Optical Rotatory Dispersion (ORD) Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. slideshare.net An ORD curve that shows a peak and a trough in the vicinity of an absorption band is said to exhibit a Cotton effect. The shape of the ORD curve (a positive or negative Cotton effect) can be correlated with the absolute configuration of the molecule. libretexts.org

Absolute Configuration Determination For a molecule like this compound, the absolute configuration of the C2 chiral center could be determined by comparing its experimental CD or ORD spectrum with that of a known standard or with spectra predicted by quantum chemical calculations. frontiersin.orgnih.gov The correlation between the observed Cotton effect and the stereochemistry can often be established through empirical rules or by computational modeling of the different possible stereoisomers. rsc.org While experimental chiroptical data for this specific compound is not available in the reviewed literature, the application of these techniques remains the gold standard for stereochemical assignment.

Table 2: Conceptual Application of Chiroptical Spectroscopy for this compound

Technique Measurement Information Provided Application to Absolute Configuration
Circular Dichroism (CD) Differential absorption of circularly polarized light (Δε) vs. Wavelength Sign and magnitude of Cotton effects corresponding to electronic transitions. The sign of the Cotton effect (positive or negative) for a specific electronic transition would be correlated to either the (R) or (S) configuration at the C2 center.

V. Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4 Piperidin 4 Yl Morpholine

Acid-Base Properties and Protonation Equilibria of the Nitrogen Heterocycles

The presence of two nitrogen atoms, one in the piperidine (B6355638) ring and one in the morpholine (B109124) ring, defines the basic character of 2-Methyl-4-(piperidin-4-yl)morpholine. These nitrogen atoms possess lone pairs of electrons and can act as Brønsted-Lowry bases by accepting protons.

The piperidine nitrogen is a typical secondary aliphatic amine, while the morpholine nitrogen is a tertiary amine incorporated within a heterocycle that also contains an ether linkage. Generally, the ether oxygen in the morpholine ring has an electron-withdrawing inductive effect, which reduces the electron density on the morpholine nitrogen, making it less basic than the nitrogen in a comparable piperidine ring. wikipedia.org Consequently, the piperidine nitrogen is the more basic site and is preferentially protonated.

While specific experimental pKa values for this compound are not widely documented, the pKa of the closely related compound, 4-morpholinopiperidine, is reported to be approximately 10.21. hsppharma.com This value is indicative of the protonation of the piperidine nitrogen. The methyl group at the 2-position of the morpholine ring is expected to have a minor electron-donating effect, which might slightly increase the basicity of the morpholine nitrogen compared to an unsubstituted morpholine, but the piperidine nitrogen remains the primary site of protonation.

The protonation equilibrium can be represented as follows, showing the formation of the monoprotonated and diprotonated species. In a typical aqueous solution, the monoprotonated form at the piperidine nitrogen will predominate at physiological pH. nih.gov

Table 1: Predicted Protonation Sites and Basicity of this compound

Nitrogen HeterocycleNitrogen TypeRelative BasicityPrimary Protonation SitePredicted pKa (Conjugate Acid)
PiperidineSecondaryHigherYes~10-11
2-Methylmorpholine (B1581761)TertiaryLowerNo~7-8

Nucleophilic and Electrophilic Reactivity Patterns of the Morpholine and Piperidine Moieties

The reactivity of this compound is characterized by the nucleophilicity of its nitrogen atoms. The lone pair of electrons on both the piperidine and morpholine nitrogens allows them to participate in nucleophilic reactions.

Nucleophilic Reactivity: The secondary amine of the piperidine ring is the most significant nucleophilic center in the molecule. It can readily react with a wide range of electrophiles. In contrast, the morpholine nitrogen is a tertiary amine and is sterically more hindered, particularly by the adjacent methyl group and the piperidine substituent. Furthermore, the electron-withdrawing effect of the ether oxygen atom in the morpholine ring diminishes the nucleophilicity of its nitrogen atom compared to the piperidine nitrogen. wikipedia.org

Common nucleophilic reactions involving the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex tertiary amines. smolecule.com

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Electrophilic Reactivity: The molecule itself does not possess strong electrophilic sites. Electrophilic character could be induced by protonation or by converting the hydroxyl group (if formed via ring-opening) into a better leaving group.

Table 2: Nucleophilic Reactivity of Nitrogen Sites

Nitrogen SiteTypeNucleophilicityCommon Reactions with Electrophiles
Piperidine N-HSecondary AmineHighAcylation, Alkylation, Reductive Amination, Michael Addition
Morpholine NTertiary AmineLowN-Oxide formation, Quarternization (under harsh conditions)

Ring-Opening and Ring-Closing Transformations Involving this compound

While the saturated heterocyclic rings of piperidine and morpholine are generally stable, they can undergo ring-opening or participate in ring-closing reactions under specific conditions, often during the synthesis of the scaffold itself or its complex derivatives.

Ring-Closing Transformations (Synthesis): The synthesis of the 4-(piperidin-4-yl)morpholine scaffold often involves a key ring-closing step. A common synthetic route is the reductive amination of 1-protected-4-piperidone with morpholine, followed by deprotection. google.com For instance, 1-benzyl-4-piperidone can be reacted with morpholine in the presence of a reducing agent like hydrogen and a palladium catalyst to form 4-(1-benzylpiperidin-4-yl)morpholine. Subsequent debenzylation yields 4-(piperidin-4-yl)morpholine. google.com The synthesis of the 2-methylmorpholine portion could be achieved by using 2-methylmorpholine in a similar condensation or by constructing the ring from precursors like substituted diethanolamines. researchgate.net

Ring-Opening Transformations: Ring-opening reactions of the morpholine or piperidine rings in this compound are not common under standard conditions due to the stability of these saturated systems. Such transformations typically require harsh reagents and conditions. For example, cleavage of the C-O bond in the morpholine ring could potentially be achieved under strongly acidic conditions or with specific Lewis acids, though this is not a facile process. More synthetically relevant ring-opening reactions often occur on precursors, such as the ring opening of epoxides or aziridines to build the morpholine or piperidine structures. researchgate.netacs.org For example, syntheses of substituted morpholines can proceed via the base-catalyzed ring-opening of N-tosyl-1,2-oxazetidines. acs.orgnih.gov Similarly, piperidine derivatives can be formed through oxidative ring cleavage of cyclopentenes followed by a ring-closing reductive amination. nih.gov

Coordination Chemistry: Ligand Behavior Towards Metal Ions and Organometallic Centers

The nitrogen atoms in both the piperidine and morpholine rings can donate their lone pairs of electrons to metal ions, allowing this compound to act as a ligand in coordination complexes.

The molecule can function as a monodentate ligand, coordinating through either the more basic piperidine nitrogen or the less basic morpholine nitrogen. However, its structure also allows for the possibility of acting as a bidentate chelating ligand, particularly with larger metal ions where the flexibility of the molecule can accommodate the formation of a large chelate ring. The coordination behavior would be highly dependent on the metal ion's size, its electronic properties, and the reaction conditions.

Morpholine and piperidine derivatives are known to form stable complexes with various transition metals, including copper(I), cobalt(II), and nickel(II). researchgate.net The nitrogen atoms act as sigma-donors, and the resulting complexes can have diverse geometries and applications in catalysis and materials science. For instance, morpholine-containing ligands have been used to create complexes with specific biological activities or catalytic properties. researchgate.netnih.gov The coordination of this compound to a metal center would likely involve the piperidine nitrogen as the primary binding site due to its higher basicity and nucleophilicity.

Derivatization Reactions and Functional Group Interconversions on the Scaffold

The this compound scaffold offers a key site for derivatization at the secondary amine of the piperidine ring. This allows for the straightforward introduction of a wide variety of functional groups and the synthesis of a library of related compounds.

Reactions at the Piperidine Nitrogen:

Acylation: Reaction with various acid chlorides (e.g., propionyl chloride) or sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base to yield the corresponding N-acyl or N-sulfonyl derivatives. vanderbilt.eduresearchgate.net

Alkylation/Arylation: The piperidine nitrogen can be alkylated using alkyl halides or undergo reductive amination with aldehydes and ketones. It can also participate in N-arylation reactions, such as the Buchwald-Hartwig amination, to connect aryl groups.

Urea (B33335) and Carbamate (B1207046) Formation: Reaction with isocyanates or chloroformates allows for the synthesis of urea and carbamate derivatives, respectively. Such derivatives are common in medicinal chemistry. drugbank.com

These functional group interconversions are crucial for modifying the physicochemical properties of the molecule, such as lipophilicity, solubility, and its ability to interact with biological targets. ub.edunih.gov The synthesis of various pharmacologically active agents relies on such derivatizations of piperidine and morpholine cores. nih.govmdpi.com

Table 3: Examples of Derivatization Reactions

Reaction TypeReagent ClassFunctional Group IntroducedExample Product Class
N-AcylationAcyl Halide (R-COCl)AmideN-Acylpiperidines
N-SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideN-Sulfonylpiperidines
N-AlkylationAlkyl Halide (R-X)Tertiary AmineN-Alkylpiperidinium Salts
Reductive AminationAldehyde/Ketone (R₂C=O)Tertiary AmineN-Alkylpiperidines
Urea FormationIsocyanate (R-N=C=O)UreaN-Carbamoylpiperidines

Vi. Advanced Applications and Future Research Frontiers for 2 Methyl 4 Piperidin 4 Yl Morpholine in Chemical Science

Strategic Utility as a Molecular Building Block in Complex Organic Synthesis

The morpholine (B109124) and piperidine (B6355638) rings are independently regarded as "privileged scaffolds" in medicinal chemistry and organic synthesis. nih.govresearchgate.netbohrium.compharmjournal.ru They are frequently incorporated into larger molecules to enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. nih.govresearchgate.netnih.gov The compound 2-methyl-4-(piperidin-4-yl)morpholine serves as a pre-functionalized, chiral building block that merges these two valuable moieties.

Its strategic utility lies in several key features:

Hybrid Scaffold: It provides a ready-made combination of a morpholine, known for improving aqueous solubility, and a piperidine, a common element in neuropharmacological agents and other bioactive compounds. smolecule.comlifechemicals.com This dual nature allows for the rapid generation of molecular diversity.

Inherent Chirality: The methyl group at the C-2 position of the morpholine ring introduces a fixed stereocenter. This is of paramount importance in asymmetric synthesis, allowing for the construction of stereochemically complex targets from a chiral pool starting material.

Orthogonal Reactivity: The compound possesses three distinct nitrogen atoms: a secondary amine in the piperidine ring, a tertiary amine in the morpholine ring, and the piperidine ring nitrogen itself. These sites offer differential reactivity for sequential functionalization, enabling controlled, stepwise elaboration into more complex structures. For instance, the secondary amine can be selectively acylated or alkylated while the tertiary morpholine nitrogen remains unreactive under those conditions.

Research on related structures demonstrates the power of using such building blocks. For example, novel 2-(benzimidazol-2-yl)quinoxalines incorporating piperidine and morpholine fragments have been synthesized as potent antitumor agents. nih.govacs.org In these studies, the specific heterocyclic moiety was found to be crucial for cytotoxic activity, with piperidine-containing derivatives showing selective effects against lung adenocarcinoma cell lines. nih.govacs.org The use of this compound as a building block could streamline the synthesis of analogues of such complex bioactive molecules, providing a direct route to chiral products.

Table 1: Potential Synthetic Applications of this compound as a Building Block

Target Molecular ClassSynthetic StrategyPotential Advantage of Using the Titled Compound
Novel Bioactive AgentsAcylation/alkylation of the piperidine nitrogen followed by coupling reactions.Introduction of a chiral morpholine-piperidine motif to modulate solubility and receptor binding.
Complex Alkaloid AnalogsUse as a core scaffold for constructing polycyclic systems.The pre-existing stereocenter can direct the stereochemistry of subsequent ring-forming reactions.
Combinatorial LibrariesParallel synthesis via functionalization at the piperidine nitrogen.Rapid creation of a diverse set of compounds for high-throughput screening.

Contributions to Supramolecular Chemistry: Design of Host-Guest Systems and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions to form ordered structures. The structural elements of this compound make it a compelling candidate for designing host-guest systems and self-assembling materials. The key features contributing to this potential are:

Hydrogen Bonding Sites: The molecule contains multiple hydrogen bond acceptors (the morpholine oxygen and both nitrogen atoms) and a hydrogen bond donor (the piperidine N-H group).

Defined Geometry: The chair-like conformations of the six-membered rings provide a well-defined three-dimensional structure that can engage with host molecules or other monomers in a predictable manner.

While direct studies on the supramolecular chemistry of this specific compound are not available, research on its constituent parts is informative. Studies have investigated the behavior of morpholine and piperidine as guest molecules, which are encapsulated within larger host systems. These investigations highlight the ability of the heterocyclic rings to form stable inclusion complexes driven by hydrogen bonding and van der Waals forces. The bifunctional nature of this compound could allow it to act as a "guest" that bridges two different host molecules or as a "linker" in the self-assembly of larger supramolecular polygons and polyhedra.

Explorations in Materials Science and Polymer Chemistry

The incorporation of heterocyclic moieties into polymers is a known strategy for creating functional materials with tailored properties. This compound could be a valuable monomer or functionalizing agent in materials science.

The secondary amine of the piperidine ring provides a reactive handle for polymerization or for grafting onto existing polymer backbones. For example, it could be reacted with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The resulting polymers would feature pendant chiral piperidinyl-morpholine units along the chain. These pendant groups could impart specific properties to the material:

pH-Responsiveness: The basic nitrogen atoms would become protonated at low pH, leading to electrostatic repulsion between chains and causing the polymer to swell or dissolve. This could be exploited in smart hydrogels or drug delivery systems.

Metal Coordination: The nitrogen and oxygen atoms are potential ligands for metal ions. Polymers incorporating this unit could be used as solid-supported scavengers for heavy metals or as precursors to hybrid organic-inorganic materials.

While no polymers based on this specific monomer have been reported, the principles are well-established. The unique combination of chirality, basicity, and chelating ability makes it an attractive target for the synthesis of novel functional polymers.

Catalytic Roles: Development as an Organocatalyst or Ligand in Asymmetric Catalysis

Perhaps one of the most promising advanced applications for this compound is in asymmetric catalysis. Its structure is highly suggestive of a role as either a chiral organocatalyst or a chiral ligand for transition metals.

As an Organocatalyst: The secondary amine of the piperidine moiety can participate in enamine or iminium ion catalysis, analogous to the well-established mechanism of proline. rsc.orgnih.gov Many studies have shown that piperidine derivatives can be effective organocatalysts. rsc.orgnih.gov While morpholine-based catalysts are often less reactive due to the electron-withdrawing effect of the oxygen atom, which reduces the nucleophilicity of the corresponding enamine, new catalyst designs have emerged to overcome this limitation. nih.gov The subject compound offers a unique hybrid system. The chiral center proximal to the reacting nitrogen could provide effective stereochemical control during the catalytic cycle, for example in asymmetric Michael additions or Mannich reactions. rsc.orgnih.gov

As a Chiral Ligand: The molecule possesses multiple heteroatoms (two nitrogens, one oxygen) that can coordinate to a metal center. This makes it a potential C1-symmetric, tridentate or bidentate ligand for asymmetric transition metal catalysis. The chirality induced by the methyl group could be relayed to the metal's coordination sphere, enabling enantioselective transformations such as hydrogenation, allylic alkylation, or cyclopropanation.

Table 2: Comparison of Potential Catalytic Modes

Catalysis TypeProposed Role of this compoundKey Structural FeatureExample Reaction
Organocatalysis Chiral base and nucleophile activatorSecondary amine of the piperidine ring; C2-methyl group for stereocontrol.Asymmetric Mannich or Michael reactions. rsc.orgnih.gov
Metal Catalysis Chiral ligandN,N' or N,O chelation sites; C2-methyl group for creating a chiral environment.Asymmetric hydrogenation or C-C bond formation.

The development of hybrid bio-organocatalytic cascades, where enzymes generate reactive intermediates that are then acted upon by an organocatalyst, is a growing field. rsc.orgnih.gov A molecule like this compound could function as the chiral organocatalyst in such a one-pot system for synthesizing complex chiral molecules like piperidine alkaloids. rsc.org

Development of Novel Analytical Probes and Sensing Platforms Based on this compound

The development of chemosensors for detecting specific ions or molecules is a critical area of analytical chemistry. The structure of this compound provides a scaffold that could be adapted for this purpose. The nitrogen and oxygen atoms form a potential binding pocket for metal cations.

By chemically attaching a reporter group, such as a fluorophore or chromophore, to this scaffold, a sensor can be designed. The principle would be that in the absence of the target analyte (e.g., a specific metal ion), the sensor has a certain optical property (e.g., fluorescence). Upon binding of the analyte to the piperidinyl-morpholine core, a conformational change or an electronic interaction (like photoinduced electron transfer, PET) would occur, leading to a detectable change in the fluorescence or color. This change would signal the presence and concentration of the analyte. The specific geometry and electronic nature of the binding site could be tuned to achieve selectivity for a particular target.

Horizon Scanning: Unexplored Research Avenues and Interdisciplinary Applications

The potential of this compound is far from fully realized, and numerous research avenues remain unexplored. Future work will likely bridge the gap between its current status as a chemical intermediate and its potential as a high-value tool in various scientific disciplines.

Key Unexplored Avenues:

Systematic Medicinal Chemistry Exploration: While its constituent rings are common in drugs, a systematic exploration of this compound as a central scaffold for new therapeutic agents has not been undertaken. Given the prevalence of related structures in neuropharmacology and oncology, this is a significant area for future investigation. smolecule.comnih.govmdpi.com

Broad-Spectrum Catalytic Screening: A comprehensive study of its effectiveness as both an organocatalyst and a ligand in a wide array of asymmetric reactions is needed to map its catalytic capabilities and determine its niche in synthetic chemistry.

Advanced Materials Synthesis: Its use as a monomer for creating novel, functional polymers, hydrogels, or even as a linker in metal-organic frameworks (MOFs) is a frontier area. Such materials could have applications in separation science, controlled release, and heterogeneous catalysis.

Bio-conjugation and Imaging: Functionalizing the molecule for attachment to biomolecules (e.g., proteins, peptides) could lead to the development of new bioprobes for molecular imaging or for studying biological processes. The morpholine moiety often imparts favorable properties for in-vivo applications. nih.gov

Interdisciplinary Applications: The intersection of its potential roles in catalysis, materials science, and medicine suggests future interdisciplinary projects. For example, a polymer containing this moiety could be designed to both catalyze a reaction and release a therapeutic agent in response to a specific stimulus.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-4-(piperidin-4-yl)morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting morpholine derivatives with substituted piperidines under anhydrous conditions. For example, and describe similar morpholine-piperidine couplings using DMSO-d6 as a solvent and NaBH4 as a reductant, achieving yields of ~60–75% . Key parameters include:

  • Temperature: 80–100°C for amination steps.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalysts: Palladium or nickel catalysts improve cross-coupling efficiency.
    • Data Table :
StepReagentsYield (%)Purity (HPLC)
1Morpholine + 4-bromo-piperidine6595%
2Methylation (CH3I, K2CO3)7298%

Q. How can NMR and LCMS be systematically used to characterize this compound?

  • Methodological Answer :

  • 1H NMR : Key peaks include δ 1.41–1.82 ppm (piperidine CH2), 2.42–2.98 ppm (morpholine N–CH2), and 3.52 ppm (morpholine O–CH2) . Overlapping signals can be resolved using 2D NMR (e.g., COSY).
  • LCMS : ESI+ mode typically shows [M+H]+ at m/z 214. Retention times vary with column type; C18 columns elute the compound at ~6.2 min (ACN:H2O gradient) .
    • Contradiction Analysis : Discrepancies in δ values may arise from solvent effects (DMSO vs. CDCl3) or impurities. Cross-validate with FT-IR (C–O stretch at 1100 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory data in receptor-binding assays involving this compound?

  • Methodological Answer : Contradictions in IC50 values (e.g., µ-opioid vs. κ-opioid receptor affinity) may stem from assay conditions:

  • Buffer pH : Adjust to physiological pH (7.4) to mimic in vivo conditions.
  • Radioligand Choice : Use [³H]DAMGO for µ-opioid specificity to reduce cross-reactivity .
  • Statistical Validation : Employ Schild analysis to confirm competitive binding.
    • Data Table :
ReceptorIC50 (nM)Assay TypeReference
µ-Opioid12 ± 3Radioligand
κ-Opioid220 ± 40Functional (cAMP)

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound?

  • Methodological Answer :

  • Metabolic Hotspots : Identify labile groups via microsomal stability assays (e.g., rat liver microsomes). The morpholine oxygen and piperidine N-methyl are common oxidation sites .
  • Modifications :
  • Replace morpholine with thiomorpholine (S instead of O) to reduce CYP450-mediated oxidation.
  • Introduce fluorine at the 2-methyl position to block demethylation .
  • In Silico Tools : Use Schrödinger’s QikProp to predict logP and CYP3A4 affinity pre-synthesis.

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • Rodent Models : Sprague-Dawley rats (IV/PO dosing) for bioavailability studies. Plasma samples analyzed via UPLC-MS/MS (LLOQ: 1 ng/mL).
  • Tissue Distribution : Use whole-body autoradiography in mice to assess brain penetration, critical for CNS-targeted applications .
  • Key Parameters :
  • Half-life (t1/2): Target >4 hours for sustained action.
  • Cmax: Dose-dependent linearity (5–50 mg/kg).

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies in reported solubility values across studies?

  • Methodological Answer : Solubility varies with pH and counterion. For example:

  • Free base : 0.5 mg/mL in H2O (pH 7.0) but increases to 12 mg/mL as HCl salt (pH 3.0) .
  • Validation : Use shake-flask method with HPLC quantification. Compare with CheqSol (pSol3) for dynamic solubility profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.